N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide
Description
N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to a morpholinoacetamide moiety
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c13-10-2-1-9(7-11(10)16(18)19)14-12(17)8-15-3-5-20-6-4-15/h1-2,7H,3-6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVFECPYVFLLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide typically involves the reaction of 4-chloro-3-nitroaniline with morpholine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Nitration: 4-chloroaniline is nitrated to form 4-chloro-3-nitroaniline.
Acylation: 4-chloro-3-nitroaniline is then reacted with chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)acetamide.
Morpholine Addition: Finally, morpholine is added to the acetamide derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) or methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: N-(4-chloro-3-aminophenyl)-2-morpholinoacetamide.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and morpholine.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used to investigate the effects of chloro-nitrophenyl derivatives on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholinoacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrophenol
- 4-chloro-3-nitrobenzyl alcohol
- 4-chloro-3-nitrophenyl disulfide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide is unique due to the presence of both a chloro-nitrophenyl group and a morpholinoacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-morpholinoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a morpholino group, which is known to enhance solubility and bioavailability. The presence of a nitrophenyl moiety suggests potential for electrophilic interactions within biological systems, leading to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of its nitro group. These intermediates can interact with cellular components, leading to:
- Cytotoxicity : Induction of apoptosis in cancer cells.
- Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G2/M phase.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: HepG2 Cells
A study demonstrated that this compound effectively inhibited the proliferation of HepG2 liver cancer cells. The IC50 value was determined to be approximately 0.62 μM, significantly lower than that of Sorafenib (1.62 μM), a standard treatment for hepatocellular carcinoma (HCC) .
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 0.62 ± 0.34 |
| Sorafenib | HepG2 | 1.62 ± 0.27 |
Mechanistic Insights
The compound's anticancer activity was further elucidated through cell cycle analysis, which revealed:
- G2/M Phase Arrest : Treatment with the compound resulted in a decrease in G2/M-phase cells from 62.45% in control to 55.05% at 10 μM concentration.
- Induction of Apoptosis : Flow cytometry showed an increase in early apoptotic cells from 5.26% in control to 49.77% with treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest it possesses moderate antibacterial properties, potentially making it useful in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
